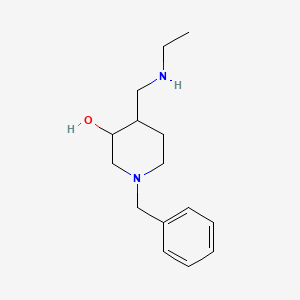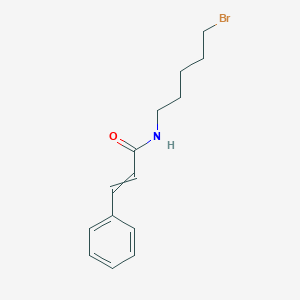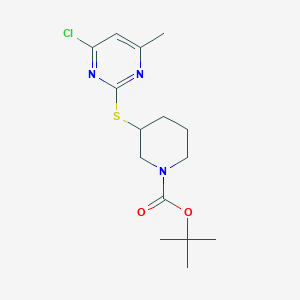![molecular formula C20H17N B13954136 9,10,12-trimethylbenzo[a]acridine CAS No. 63040-02-8](/img/structure/B13954136.png)
9,10,12-trimethylbenzo[a]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10,12-Trimethylbenzo[a]acridine: is a polycyclic aromatic hydrocarbon that belongs to the acridine family It is characterized by a fused ring structure that includes both benzene and acridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10,12-trimethylbenzo[a]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylaniline with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9,10,12-Trimethylbenzo[a]acridine can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9,10,12-Trimethylbenzo[a]acridine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a candidate for cancer therapy research.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the development of optical materials and sensors.
Mecanismo De Acción
The mechanism of action of 9,10,12-trimethylbenzo[a]acridine primarily involves its interaction with DNA. The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of cell proliferation. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Acridine: A parent compound with similar structural features but lacking the methyl groups.
9-Methylacridine: A derivative with a single methyl group.
10-Methylacridine: Another derivative with a methyl group at a different position.
Uniqueness: 9,10,12-Trimethylbenzo[a]acridine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s ability to interact with biological targets and its overall stability.
Propiedades
Número CAS |
63040-02-8 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
9,10,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-17-14(3)20-16-7-5-4-6-15(16)8-9-18(20)21-19(17)11-13(12)2/h4-11H,1-3H3 |
Clave InChI |
CWOZJMDRFAMWLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
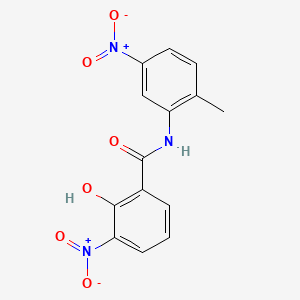
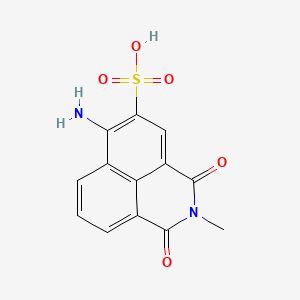

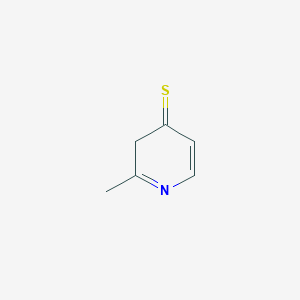
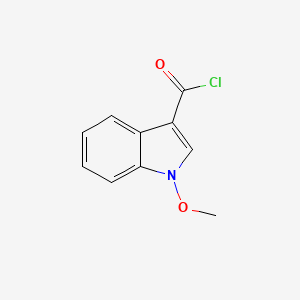
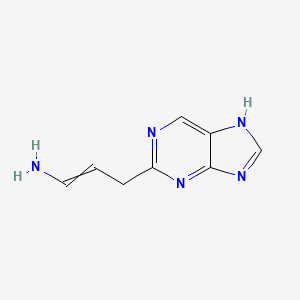
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
